molecular formula C19H20N2O4 B11502863 (4-Ethoxyphenyl)[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanone

(4-Ethoxyphenyl)[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanone

Cat. No.: B11502863
M. Wt: 340.4 g/mol
InChI Key: XOWWZTGBLIPACU-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures. The presence of the ethoxy group, nitro group, and pyrrolidine ring in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by the introduction of the pyrrolidine ring through nucleophilic substitution. The final step often involves the formation of the methanone linkage under controlled conditions, such as using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield. This method allows for precise control over reaction parameters, leading to higher purity and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.

Scientific Research Applications

(4-Ethoxyphenyl)[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The pyrrolidine ring may enhance binding affinity to certain proteins, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Nitroaromatic Compounds: Compounds like nitrobenzene and nitrophenol that contain nitro groups attached to aromatic rings.

Uniqueness

(4-Ethoxyphenyl)[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

(4-ethoxyphenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone

InChI

InChI=1S/C19H20N2O4/c1-2-25-16-8-5-14(6-9-16)19(22)17-13-15(21(23)24)7-10-18(17)20-11-3-4-12-20/h5-10,13H,2-4,11-12H2,1H3

InChI Key

XOWWZTGBLIPACU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3

Origin of Product

United States

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